(1S,2R)-(+)-ephedrine

adrenergic pharmacology receptor binding stereoselectivity

Chiral purity analysis of (1R,2S)-(-)-ephedrine APIs demands authenticated (1S,2R)-(+)-enantiomer reference standards-racemic or incorrect stereoisomer substitution invalidates regulatory compliance. • Quantify enantiomeric impurities at 0.033% (330 ppm) LOD via validated CE methods. • 144-fold lower β1-AR & 294-fold lower β2-AR potency vs. active enantiomer-optimal negative control. • Essential for HPLC method validation using phenyl-β-cyclodextrin chiral columns. Supplied with full Certificate of Analysis; worldwide shipping with requisite precursor chemical documentation.

Molecular Formula C10H16NO+
Molecular Weight 166.24 g/mol
Cat. No. B1232329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-(+)-ephedrine
Molecular FormulaC10H16NO+
Molecular Weight166.24 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)[NH2+]C
InChIInChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/p+1/t8-,10-/m1/s1
InChIKeyKWGRBVOPPLSCSI-PSASIEDQSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Differentiating (1S,2R)-(+)-Ephedrine


(1S,2R)-(+)-ephedrine (CAS: 321-98-2) is one of four stereoisomers of the sympathomimetic amine ephedrine, characterized by its specific erythro configuration with two chiral centers at C1 and C2 [1]. Unlike the widely marketed (-)-ephedrine (1R,2S), which is the clinically predominant form, (+)-ephedrine exhibits markedly reduced potency at beta-adrenergic receptors, with EC50 values approximately 144-fold higher at β1-AR and 294-fold higher at β2-AR compared to its enantiomer [2]. The compound is primarily employed as a chiral analytical reference standard, an enantiomeric impurity marker in pharmaceutical quality control, and as a research tool for investigating stereoselective adrenergic receptor pharmacology and monoamine transporter function [3].

Why (1S,2R)-(+)-Ephedrine Cannot Be Substituted


Ephedrine stereoisomers are not pharmacologically interchangeable due to profound stereoselectivity at human adrenergic receptors and monoamine transporters. The 1R,2S configuration confers 144-fold to 294-fold greater potency at beta-adrenergic receptors compared to the 1S,2R enantiomer, with only the 1R,2S isomer exhibiting detectable beta3-AR agonist activity [1]. At alpha-adrenergic receptors, the rank order of binding affinity follows a strict stereochemical hierarchy (1R,2R > 1R,2S > 1S,2R > 1S,2S), with the 1S,2R isomer demonstrating markedly weaker antagonist activity [2]. Substitution of (+)-ephedrine with racemic mixtures or the active (-)-enantiomer in analytical or mechanistic studies would therefore confound quantitative measurements of stereochemical purity, distort structure-activity relationship interpretations, and invalidate receptor subtype selectivity analyses. For procurement decisions involving analytical standards, chiral method validation, or transporter selectivity research, only the specific (1S,2R)-(+)-enantiomer meets the required stereochemical and functional specifications.

Head-to-Head Comparisons for (1S,2R)-(+)-Ephedrine


Beta-AR Potency: (1S,2R) vs. (1R,2S)

In direct comparative studies using human beta-adrenergic receptors expressed in Chinese hamster ovary cells, (1R,2S)-(-)-ephedrine exhibited 144-fold greater potency at β1-AR and 294-fold greater potency at β2-AR compared to (1S,2R)-(+)-ephedrine [1]. The rank order of potency at β1-AR was: (1R,2S)-ephedrine (EC50 = 0.5 μM, maximal response = 68%) > (1S,2R)-ephedrine (EC50 = 72 μM, maximal response = 66%) > (1S,2S)-pseudoephedrine (EC50 = 309 μM, 53%) = (1R,2R)-pseudoephedrine (EC50 = 1122 μM, 53%). At β2-AR, the rank order was: (1R,2S)-ephedrine (EC50 = 0.36 μM, 78%) > (1R,2R)-pseudoephedrine (7 μM, 50%) ≥ (1S,2S)-pseudoephedrine (10 μM, 47%) > (1S,2R)-ephedrine (EC50 = 106 μM, 22%). Only the 1R,2S isomer exhibited detectable β3-AR partial agonist activity (EC50 = 45 μM, 31%) [1]. For applications requiring inactive or low-potency controls in beta-AR assays, (1S,2R)-(+)-ephedrine provides a structurally identical but functionally attenuated comparator.

adrenergic pharmacology receptor binding stereoselectivity beta-AR agonists

Alpha-AR Antagonism: (1S,2R) vs. 1R-Isomers

At human alpha-adrenergic receptor subtypes expressed in HEK and CHO cells, (1S,2R)-(+)-ephedrine demonstrated significantly weaker functional antagonist activity compared to isomers bearing the 1R configuration. The rank order of affinity across all six alpha-AR subtypes tested (α1A, α1B, α1D, α2A, α2B, α2C) was: 1R,2R-pseudoephedrine > 1R,2S-ephedrine > 1S,2R-ephedrine > 1S,2S-pseudoephedrine [1]. The 1R,2R- and 1R,2S-isomers exhibited greater functional antagonist activity than the 1S,2R- and 1S,2S-isomers in cell-based reporter gene assays against phenylephrine (α1-AR) and medetomidine (α2-AR) stimulation [1]. The ephedrine alkaloids studied did not exhibit direct agonist activity at alpha-ARs; they functioned exclusively as moderate antagonists, with stereochemistry at C1 (the alpha-carbon bearing the hydroxyl group) being the primary determinant of binding affinity and functional antagonism.

alpha-adrenergic pharmacology receptor antagonism binding affinity stereochemical SAR

(1S,2R)-(+)-Ephedrine as Enantiomeric Impurity Standard

In pharmaceutical quality control of (1R,2S)-(-)-ephedrine, the (1S,2R)-(+)-enantiomer is the primary chiral impurity requiring precise quantification. A validated capillary electrophoresis method using (−)-DIKGA as a chiral ion-pair selector achieved a limit of detection (LOD) of 0.033% (S/N = 3) for (1S,2R)-ephedrine as an enantiomeric impurity in (1R,2S)-ephedrine samples [1]. This analytical sensitivity, enabling detection of the (+)-enantiomer at levels as low as 330 ppm, demonstrates the feasibility of high-precision enantiopurity assessment using (1S,2R)-(+)-ephedrine as a certified reference material. Alternative polarimetric methods using Cu(II)-tartrate ligand exchange have also been validated for enantiomeric purity determination in ephedrine binary mixtures, with precision equivalent to chiral chromatography [2].

chiral separation pharmaceutical analysis enantiomeric impurity capillary electrophoresis

Monoamine Transporter Selectivity of (1S,2R)-Derivatives

Studies on meta-hydroxyephedrine (HED) stereoisomers, which share the same stereochemical configuration relationships as ephedrine, revealed that while the 1R,2S stereoisomer is the most potent inhibitor of the norepinephrine transporter (NET) overall, the 1S,2R isomer may be preferred for positron emission tomography (PET) applications due to superior selectivity among monoamine transporters and reduced neuronal recycling [1]. All stereoisomers were most potent at NET compared to serotonin or dopamine transporters, consistent with their adrenergic specificity [1]. The 1S,2R configuration thus offers a distinct selectivity profile that may be advantageous for imaging applications requiring reduced off-target binding and improved signal-to-noise characteristics. This stereoisomer-specific transporter selectivity establishes (1S,2R)-configured ephedrine analogs as uniquely suitable for PET radiotracer development.

PET imaging monoamine transporters norepinephrine transporter radiotracer selectivity

Renal Organic Cation Transporter Stereoselectivity

The ephedrine enantiomers exhibit differential interactions with renal organic cation transporters, which may influence their pharmacokinetic profiles and urinary excretion patterns. Apparent Ki values of ephedrine enantiomers against the contraluminal organic cation transporter in rat renal proximal tubule ranged from 0.8 to 2.4 mM, while Ki values against the luminal H+/organic cation exchanger ranged from 3.0 to 15.0 mM [1]. Notably, ephedrine showed enantioselectivity at the luminal H+/organic cation exchanger, though the magnitude of the enantiomeric difference was less than a factor of 3 in all cases [1]. The difference in Ki values between enantiomers did not exceed threefold for any transporter tested, indicating moderate but measurable stereoselectivity in renal handling. This stereoselective transport may contribute to differential clearance rates and requires consideration in pharmacokinetic modeling and metabolite identification studies.

pharmacokinetics renal transport organic cation transporter enantioselective clearance

Applications of (1S,2R)-(+)-Ephedrine


Chiral Analytical Reference Standard

(1S,2R)-(+)-ephedrine is indispensable as a certified reference material for quantifying enantiomeric purity in (1R,2S)-(-)-ephedrine active pharmaceutical ingredients. Validated capillary electrophoresis methods achieve detection of this enantiomeric impurity at levels as low as 0.033% (330 ppm), enabling compliance with regulatory specifications for chiral purity [1]. HPLC methods using phenyl-β-cyclodextrin columns can also separate and quantify (1S,2R)-(+)-ephedrine alongside other ephedrine stereoisomers in complex matrices including bulk methamphetamine samples for forensic analysis . Procurement of high-purity (1S,2R)-(+)-ephedrine is essential for analytical method development, validation, and routine quality control testing in pharmaceutical manufacturing environments.

Negative Control for Beta-AR Studies

With 144-fold lower potency at β1-AR and 294-fold lower potency at β2-AR compared to the active (1R,2S)-enantiomer, (1S,2R)-(+)-ephedrine serves as an optimal negative or low-activity control in beta-adrenergic receptor assays [1]. Its structural identity to the active enantiomer eliminates confounding variables related to chemical properties (solubility, membrane permeability, non-specific binding) while providing a functionally attenuated comparator. This stereoisomer is particularly valuable in structure-activity relationship studies investigating the stereochemical determinants of adrenergic receptor activation and in high-throughput screening assays requiring matched active/inactive compound pairs.

PET Tracer Development with Transporter Selectivity

Derivatives of (1S,2R)-(+)-ephedrine, particularly meta-hydroxyephedrine analogs, exhibit improved selectivity among monoamine transporters and reduced neuronal recycling compared to 1R,2S-configured counterparts [1]. This stereoisomer-specific selectivity profile is advantageous for developing positron emission tomography (PET) radiotracers with reduced off-target binding, enhanced signal-to-noise ratios, and improved quantitative accuracy in imaging adrenergic neurons. Research groups developing novel PET tracers for cardiac sympathetic innervation imaging or neuroendocrine tumor detection should prioritize the 1S,2R stereochemical configuration for its documented selectivity advantages.

Chiral Separation Method Development

(1S,2R)-(+)-ephedrine is an essential component in developing and validating chiral separation methods for ephedrine alkaloids. Polarimetric methods using Cu(II)-tartrate ligand exchange complexes achieve enantiomeric purity measurements with precision equivalent to chiral chromatography [1]. Chiral capillary electrophoresis methods using sulfated β-cyclodextrins or (−)-DIKGA as selectors have been optimized for baseline resolution of all four ephedrine stereoisomers . Analytical laboratories developing in-house chiral methods or validating compendial procedures require authentic (1S,2R)-(+)-ephedrine reference standards for method qualification, system suitability testing, and accuracy validation across the expected enantiomeric ratio range.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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